5-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18270908
Molecular Formula: C9H4BrFN2O3
Molecular Weight: 287.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4BrFN2O3 |
|---|---|
| Molecular Weight | 287.04 g/mol |
| IUPAC Name | 5-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H4BrFN2O3/c10-4-1-2-5(6(11)3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |
| Standard InChI Key | ZMWBLSBIZBXQGB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)C2=NC(=NO2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, reflects its substitution pattern: a bromine atom at the para-position and a fluorine atom at the ortho-position of the phenyl ring, fused to the 1,2,4-oxadiazole system. The carboxylic acid group at position 3 enhances polarity and enables derivatization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄BrFN₂O₃ |
| Molecular Weight | 287.04 g/mol |
| InChI | InChI=1S/C9H4BrFN2O3/[...] |
| SMILES | C1=CC(=C(C=C1Br)F)C2=NC(=NO2)C(=O)O |
| CAS Number | 1342585-88-9 |
The InChIKey ZMWBLSBIZBXQGB-UHFFFAOYSA-N ensures unique chemical identifier reproducibility .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.88 (d, J=8.4 Hz, 1H), 7.56–7.53 (m, 1H), and 7.49 (dd, J=8.4, 1.9 Hz, 1H) confirm the aromatic protons. The absence of carboxylic proton signals suggests deprotonation in CDCl₃ .
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¹³C NMR (101 MHz, CDCl₃): Peaks at δ 165.1 (C=O), 162.4 (oxadiazole C-3), and 151.0 (C-Br) align with the expected electronic environment .
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IR Spectroscopy: Strong absorption at 1708 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid .
Synthesis and Functionalization
One-Pot Synthesis Strategies
A streamlined one-pot method involves coupling 4-bromo-2-fluorobenzoic acid with amidoximes or nitriles. For example, Method B ( ):
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Amidoxime Formation: React 4-bromo-2-fluorobenzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) and triethylamine (TEA) in ethanol at 70°C for 16 h.
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Cyclodehydration: Treat the amidoxime intermediate with EDC (1.5 equiv) and HOAt (20 wt% in DMF) at 100°C for 3 h, yielding the oxadiazole core .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, TEA, EtOH, 70°C | 85% |
| Cyclodehydration | EDC, HOAt, DMF, 100°C | 67% |
Post-Synthetic Modifications
The carboxylic acid group enables further derivatization:
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Esterification: React with methanol/H₂SO₄ to produce methyl esters for improved lipophilicity.
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Amide Formation: Couple with amines using DCC/DMAP to generate bioisosteric amides .
Physicochemical Properties
Thermal Behavior
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Melting Point: 180–182°C (decomposition observed above 185°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 210°C, indicating moderate thermal stability .
Biological Activities and Applications
Antimicrobial Properties
Analogous compounds with electron-withdrawing groups exhibit:
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